molecular formula C21H22N4O2 B11213028 7-(2,3-Dimethoxyphenyl)-5-(3,4-dimethylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine

7-(2,3-Dimethoxyphenyl)-5-(3,4-dimethylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B11213028
M. Wt: 362.4 g/mol
InChI Key: LEVJZMSXRQANET-UHFFFAOYSA-N
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Description

“7-(2,3-DIMETHOXYPHENYL)-5-(3,4-DIMETHYLPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE” is a complex organic compound that belongs to the class of triazolopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “7-(2,3-DIMETHOXYPHENYL)-5-(3,4-DIMETHYLPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE” typically involves multi-step organic reactions. Common synthetic routes may include:

    Cyclization Reactions: Formation of the triazolopyrimidine core through cyclization of appropriate precursors.

    Substitution Reactions: Introduction of the dimethoxy and dimethylphenyl groups via nucleophilic or electrophilic substitution reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This may include:

    Catalysis: Use of catalysts to improve reaction efficiency.

    Purification: Techniques such as crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially altering its functional groups.

    Reduction: Reduction reactions could be used to modify the compound’s structure.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Solvents: Common solvents like dichloromethane, ethanol, or water may be used depending on the reaction.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups.

Scientific Research Applications

“7-(2,3-DIMETHOXYPHENYL)-5-(3,4-DIMETHYLPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE” may have various applications in scientific research, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Exploration of its pharmacological properties for drug development.

    Industry: Possible applications in materials science or as a chemical intermediate.

Mechanism of Action

The mechanism of action for this compound would involve its interaction with specific molecular targets. This could include:

    Enzyme Inhibition: Binding to and inhibiting the activity of certain enzymes.

    Receptor Modulation: Interacting with cellular receptors to modulate their activity.

    Pathway Interference: Affecting biochemical pathways within cells.

Comparison with Similar Compounds

Similar Compounds

  • 7-Phenyl-5-(3,4-dimethylphenyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine
  • 7-(2,3-Dimethoxyphenyl)-5-phenyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine

Uniqueness

The uniqueness of “7-(2,3-DIMETHOXYPHENYL)-5-(3,4-DIMETHYLPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE” lies in its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to its analogs.

Properties

Molecular Formula

C21H22N4O2

Molecular Weight

362.4 g/mol

IUPAC Name

7-(2,3-dimethoxyphenyl)-5-(3,4-dimethylphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine

InChI

InChI=1S/C21H22N4O2/c1-13-8-9-15(10-14(13)2)17-11-18(25-21(24-17)22-12-23-25)16-6-5-7-19(26-3)20(16)27-4/h5-12,18H,1-4H3,(H,22,23,24)

InChI Key

LEVJZMSXRQANET-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC(N3C(=NC=N3)N2)C4=C(C(=CC=C4)OC)OC)C

Origin of Product

United States

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